molecular formula C20H22N4S B4535490 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea

Cat. No. B4535490
M. Wt: 350.5 g/mol
InChI Key: UKVWKGMVMJEELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 1,3-diphenyl-2-pyrazolin-5-one with azides, diazonium salts, isocyanates, and isothiocyanates, leading to a variety of functional groups attached to the pyrazole ring. For instance, reactions with isothiocyanates have been utilized to generate thiourea derivatives, which are key intermediates for further chemical transformations (El‐Metwally & Khalil, 2010).

Molecular Structure Analysis

The characterization and molecular structure analysis of pyrazole and thiourea derivatives are primarily conducted using spectroscopic techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, a study on N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives detailed the molecular configuration and significant stretching vibrations that are indicative of the functional groups present in these compounds (Yusof et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical reactivities, including undergoing cycloaddition reactions, Michael addition, and reactions with organohalogen compounds under phase-transfer catalysis conditions. These reactions expand the utility of pyrazole derivatives in synthesizing a diverse array of functionalized compounds (El‐Metwally & Khalil, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Single-crystal X-ray diffraction methods provide detailed insights into the crystallographic parameters, helping to understand the compound's stability, packing, and potential for forming solid-state materials (Yusof et al., 2010).

properties

IUPAC Name

1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-15(2)22-20(25)21-13-17-14-24(18-11-7-4-8-12-18)23-19(17)16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVWKGMVMJEELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propan-2-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Reactant of Route 2
Reactant of Route 2
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Reactant of Route 3
Reactant of Route 3
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Reactant of Route 4
Reactant of Route 4
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Reactant of Route 5
Reactant of Route 5
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Reactant of Route 6
Reactant of Route 6
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.